molecular formula C26H41Br2N3 B1148110 4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide CAS No. 336185-20-7

4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide

Cat. No.: B1148110
CAS No.: 336185-20-7
M. Wt: 555.44
InChI Key:
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Description

The compound you mentioned is a type of pyridinium salt, which are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Chemical Reactions Analysis

Pyridinium salts are known for their reactivity and have been used in various chemical reactions . The diethylamino group can also participate in various reactions due to its basic nature .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, TPE-4N shows aggregation-induced emission (AIE) with high solid-state fluorescence quantum yields .

Scientific Research Applications

1. Structural Analysis and Properties

  • The study of related compounds, such as "2-[(E)-4-(Diethylamino)styryl]-1-methylpyridinium iodide," reveals insights into the molecular structure, including the configuration and orientation of various functional groups, which is crucial in understanding the properties of the compound. This information is essential for applications in material science and chemistry (Kaewmanee, Chanawanno, Chantrapromma, & Fun, 2010).

2. Nonlinear Optical Properties

  • Research has been conducted on derivatives for potential use in nonlinear optics. For instance, aminostilbazolium derivatives have been synthesized and their properties investigated, indicating their suitability for applications in optics and photonics (Ikeda, Tadaki, Funajima, Tatewaki, & Okada, 2011).

3. Photophysical Studies

  • Hemicyanine dyes, which include similar molecular structures, have been the subject of photophysical studies. These studies explore the ultrafast fluorescence behavior, providing valuable insights for applications in fluorescence microscopy and imaging technologies (Huang, Cheng, Li, Huang, Wang, Huang, & Gong, 2002).

4. Second Harmonic Generation

  • The investigation of novel molecules, including derivatives of pyridinium, has shown potential in second harmonic generation, a process important in laser technology and optical communication systems (Cheng, Huang, Gan, Luo, Yu, & Zhao, 1998).

5. Photoelectric Conversion in Nanocrystalline TiO2

  • Hemicyanine derivatives have been studied for their photoelectric conversion properties when sensitized with nanocrystalline TiO2, indicating potential applications in solar energy conversion and photovoltaic cells (Wang, Li, Huang, Wang, Wei, Jin, & Li, 2000).

6. Molecular Quadratic Nonlinear Optical Responses

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyridinium salts are known for their antimicrobial, anticancer, antimalarial, and anticholinesterase activities .

Future Directions

Pyridinium salts have been highlighted for their importance in various fields such as materials science and biological issues related to gene delivery . They are also promising candidates for chemical sensing and environmental monitoring .

Properties

IUPAC Name

3-[4-[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3.2BrH/c1-6-28(7-2)26-16-14-24(15-17-26)12-13-25-18-21-27(22-19-25)20-11-23-29(8-3,9-4)10-5;;/h12-19,21-22H,6-11,20,23H2,1-5H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNKJDYNEWLULB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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